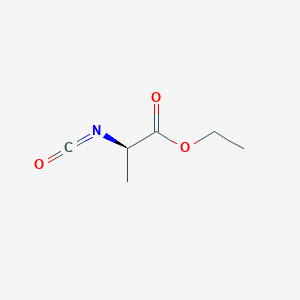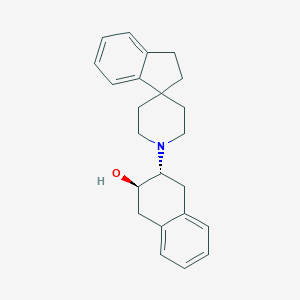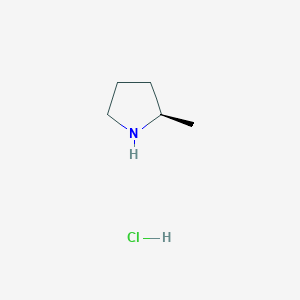
(R)-2-methylpyrrolidine hydrochloride
Übersicht
Beschreibung
(R)-2-methylpyrrolidine hydrochloride is a chiral compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is substituted with a methyl group at the second position and a hydrochloride moiety to form the salt .
Synthesis Analysis
The synthesis of (R)-2-methylpyrrolidine has been achieved through several methods. One efficient and practical approach involves a four-step synthetic sequence that starts from readily available materials and results in the target compound with an overall yield of 83% and an optical purity greater than 99% . Another synthesis pathway involves the Wittig-Horner reaction followed by catalytic hydrogenation and borane-dimethylsulfide reduction, achieving an overall yield of 63% . These methods demonstrate the feasibility of producing (R)-2-methylpyrrolidine in high yield and purity, which is crucial for its application in further chemical transformations.
Molecular Structure Analysis
The molecular structure of (R)-2-methylpyrrolidine derivatives has been elucidated using X-ray crystallography. For instance, the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine has been determined, revealing a monoclinic space group and the presence of two crystallographically independent molecules within the unit cell . The pyrrolidine ring can adopt different conformations, and the presence of substituents like the tosyl group can influence the overall molecular geometry.
Chemical Reactions Analysis
(R)-2-methylpyrrolidine can participate in various chemical reactions due to its reactive pyrrolidine ring and chiral center. It has been used as a ligand in the synthesis of chiral platinum(II) complexes, which have shown promising cytotoxicity against ovarian cancer cell lines . Additionally, derivatives of (R)-2-methylpyrrolidine have been employed as catalysts in the aziridination of alkenes, demonstrating the compound's versatility in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-methylpyrrolidine hydrochloride are influenced by its molecular structure. The presence of the hydrochloride salt form can affect its solubility in various solvents, which is important for its application in chemical resolutions. For example, the dielectrically controlled resolution (DCR) of (R)- and (S)-2-methylpyrrolidine by (R,R)-tartaric acid has been studied, showing preferential resolution from water/ethanol mixed solvents and providing insights into the molecular mechanism of DCR . The crystal structures of resolved salts have been compared, revealing differences in the intermolecular hydrogen bonding and the size of the chiral spaces within the crystal lattice, which are crucial for enantiomeric recognition .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles
- Pharmacological Profiles of 5-HT2A Receptor Antagonists: Research on compounds structurally related to (R)-2-methylpyrrolidine hydrochloride, such as R-96544 and R-102444, has demonstrated their role as potent 5-HT2A receptor antagonists. These compounds have shown effectiveness in inhibiting platelet aggregation and may have therapeutic potential in conditions like hypertension and pancreatitis (Ogawa et al., 2002); (Ogawa et al., 2005).
Chemical Synthesis
- Efficient Synthesis Methods: The development of efficient synthesis methods for (R)-2-methylpyrrolidine has been a topic of interest. One method describes a high-yielding, four-step synthesis process achieving over 99% optical purity (Zhao et al., 2006). Another approach used Wittig-Horner reaction and catalytic hydrogenation to synthesize (R)-2-methylpyrrolidine with an overall yield of 63% (Hao, 2007).
Crystallography
- Crystal Structure Studies: The crystal structure of derivatives of (R)-2-methylpyrrolidine, such as R(−)-1-tosyl-2-methylpyrrolidine, has been determined. These studies provide insights into the molecular geometry and interactions of these compounds (Gupta et al., 1995).
Analytical Methods
- Analytical Method Development: Several studies have focused on developing analytical methods to detect and quantify N-methylpyrrolidine, a derivative of (R)-2-methylpyrrolidine. These methods are essential for quality control in pharmaceutical products containing cefepime hydrochloride (Page et al., 2014); (Jing-sheng, 2007).
Dielectrically Controlled Resolution
- Dielectrically Controlled Enantiomeric Resolution: A study exploring the dielectrically controlled resolution (DCR) of (R)- and (S)-2-methylpyrrolidine by (R,R)-tartaric acid showed how different solvent compositions affect the resolution process, providing insights into chiral recognition mechanisms (Sakurai et al., 2006).
Optical Activity in Cyclic Amines
- Investigating Optical Activity: Research on the optical activity of saturated cyclic amines like (R)-2-methylpyrrolidine focused on understanding the roles of nitrogen-inversion and ring-puckering dynamics. This study provided valuable information on the chiroptical properties of these compounds (Craft et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEIFWYJFOEKIM-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456821 | |
| Record name | (R)-2-methylpyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methylpyrrolidine hydrochloride | |
CAS RN |
135324-85-5 | |
| Record name | (R)-2-methylpyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-(-)-2-Methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



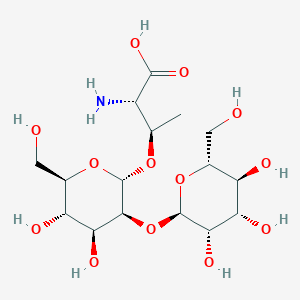
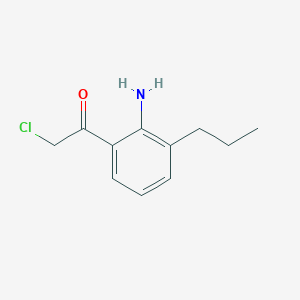
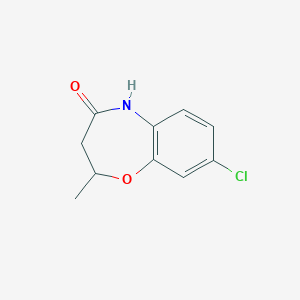
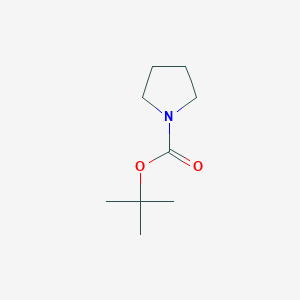
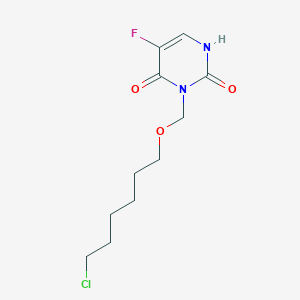

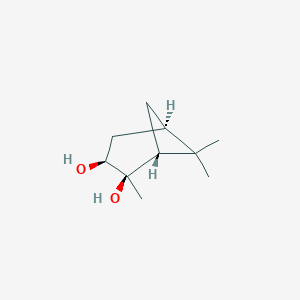

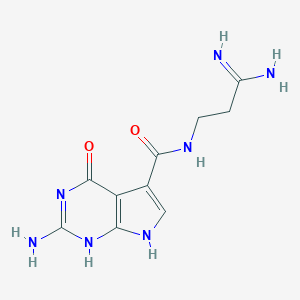
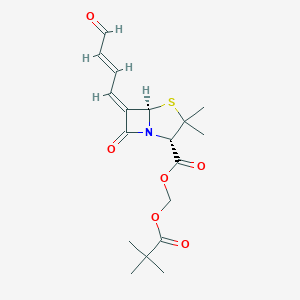
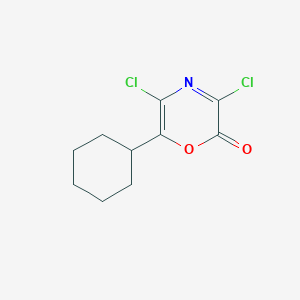
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)
